4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It was extracted from patent WO 2005/002578 A1 .
- The molecular formula of Eplivanserin mixture is C~19~H~21~FN~2~O~2~ .
- It is used for its pharmacological effects related to serotonin modulation.
SR-46349 (mixture): , or , is a compound that acts as both a and a .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Eplivanserin mixture are not readily available in the public domain.
- it is industrially produced using proprietary methods.
Chemical Reactions Analysis
- Eplivanserin mixture likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain undisclosed.
- The major products formed from these reactions are not publicly documented.
Scientific Research Applications
- Eplivanserin mixture has been studied extensively for its effects on serotonin reuptake and 5-HT2A receptor antagonism.
- In chemistry , it serves as a valuable tool compound for understanding serotonin-related pathways.
- In biology , it may impact neurotransmission and mood regulation.
- In medicine , it could have potential applications in treating mood disorders or anxiety.
- In industry , it remains an area of ongoing research.
Mechanism of Action
- Eplivanserin mixture’s mechanism involves:
Inhibition of serotonin reuptake: , leading to increased serotonin levels in synaptic clefts.
Antagonism of 5-HT2A receptors: , affecting serotonin signaling pathways.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are not publicly available.
- Eplivanserin mixture’s unique dual action as both an SSRI and a 5-HT2A antagonist sets it apart.
Properties
Molecular Formula |
C20H25FN2O2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol;methane |
InChI |
InChI=1S/C19H21FN2O2.CH4/c1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15;/h3-12,23H,13-14H2,1-2H3;1H4/b12-9+,21-19+; |
InChI Key |
XJSFYQFDZOXTAX-YFNTVWHASA-N |
Isomeric SMILES |
C.CN(C)CCO/N=C(\C=C\C1=CC=C(C=C1)O)/C2=CC=CC=C2F |
Canonical SMILES |
C.CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.